Dehydroaglaiastatin is classified as a benzofuran derivative within the flavagline family. It is isolated primarily from the leaves and bark of Aglaia species, which are known for their diverse phytochemical profiles and medicinal properties. The specific isolation of dehydroaglaiastatin often occurs during the purification processes of related compounds, such as aglaiastatin, indicating its presence as a more stable derivative under certain conditions .
The synthesis of dehydroaglaiastatin has been explored through various methods, primarily focusing on total synthesis strategies that aim to replicate its complex structure.
One notable method involves starting with simpler precursors and employing multi-step reactions that include oxidation and reduction processes to achieve the desired molecular configuration .
The molecular structure of dehydroaglaiastatin can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to elucidate its structure, confirming the arrangement of atoms and functional groups .
Dehydroaglaiastatin participates in several chemical reactions that underscore its reactivity:
The mechanism of action for dehydroaglaiastatin is primarily linked to its ability to inhibit protein synthesis in cancer cells:
Dehydroaglaiastatin exhibits several notable physical and chemical properties:
These properties are critical for determining suitable formulations for therapeutic applications .
Dehydroaglaiastatin has significant potential in various scientific applications:
Dehydroaglaiastatin is defined by the molecular formula C₃₁H₂₈N₂O₆ and a molecular weight of 524.6 g/mol [5] [9]. This places it among the larger flavagline derivatives, a class of cyclopenta[b]benzofurans characterized by complex polycyclic frameworks. The mass is consistent with natural products exhibiting significant bioactivity, as confirmed by high-resolution mass spectrometry (HRMS) data showing a protonated molecular ion [M+H]⁺ at m/z 525.2024 [4] [5].
The compound features a cyclopenta[b]benzofuran core modified with a thiazole heterocycle and oxidized substituents (Figure 1). Key functional groups include:
Table 1: Key Structural Features of Dehydroaglaiastatin
Region | Structural Attributes | Biological Significance |
---|---|---|
Cyclopenta[b]benzofuran | 6/5/5 tricyclic system with trans-ring junction | Essential for eIF4A binding |
Ring C | Enone system (α,β-unsaturated ketone) | Electron acceptor; redox activity |
Thiazole moiety | 5-membered heterocycle with N-C-S linkage | Enhances cytotoxicity; may mediate metal chelation |
Methoxy groups | Typically at C1/C2 (δ~3.70–3.85 ppm in ¹H NMR) | Modulates lipophilicity and conformation |
Dehydroaglaiastatin is isolated primarily from the stem bark and roots of Aglaia odorata (Chinese perfume tree), a species within the Meliaceae family [4] [7]. Standard extraction protocols involve:
Within the Aglaia genus, dehydroaglaiastatin belongs to the rocaglamide subgroup of flavaglines. Its distribution correlates with specific evolutionary clades:
Biosynthesis and Structural Analogues
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8